(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide
CAS No.: 839711-69-2
Cat. No.: VC8353291
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 839711-69-2 |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | (2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | NMTZACKICMFJBK-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
| SMILES | C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
Core Structural Features
(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide consists of:
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A pyrrolidine ring (five-membered secondary amine) with an (S)-configured stereocenter at the C2 position.
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A phenylsulfonyl group (-) attached to the pyrrolidine nitrogen.
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A carboxamide moiety () at the C2 position.
The stereochemistry at C2 mimics that of L-proline, enabling interactions with biological targets that recognize natural amino acid configurations .
Physicochemical Properties
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Solubility: Limited aqueous solubility due to the hydrophobic phenylsulfonyl group; soluble in polar aprotic solvents (e.g., DMSO, acetone) .
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Melting Point: Data unavailable for the exact compound, but analogous pyrrolidine-2-carboxamides exhibit melting points between 120–220°C .
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Spectral Characteristics (predicted from analogs ):
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IR: at 1330–1155 cm⁻¹, (amide) at 1680–1725 cm⁻¹.
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: Aromatic protons ( 7.4–8.0 ppm), pyrrolidine protons ( 1.5–4.2 ppm), and amide NH ( 6.1–6.3 ppm).
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Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of L-proline (Figure 1):
Step 1: Sulfonylation of L-Proline
L-Proline reacts with benzenesulfonyl chloride () in alkaline aqueous medium to yield 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid .
Step 2: Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation (e.g., using ) followed by aminolysis with ammonia :
Key Reaction Conditions:
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Catalysts: Nickel catalysts (e.g., ) enhance amidation yields .
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Solvents: t-Butanol/water mixtures improve reaction efficiency .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Critical bands observed in related compounds :
| Band Assignment | Wavenumber (cm⁻¹) |
|---|---|
| S=O symmetric stretch | 1330–1155 |
| Amide C=O stretch | 1680–1725 |
| N-H bend (amide) | 1530–1650 |
Nuclear Magnetic Resonance (NMR)
(400 MHz, CDCl₃):
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Aromatic protons: Multiplet at 7.4–8.0 ppm (5H, PhSO₂).
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Pyrrolidine protons:
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3.4–3.6 ppm (2H, N-CH₂).
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2.1–2.3 ppm (2H, CH₂).
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1.7–1.9 ppm (1H, CH).
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:
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175.2 ppm (C=O, amide).
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138.5–126.3 ppm (aromatic carbons).
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58.9 ppm (C2, pyrrolidine).
Applications in Drug Discovery
Lead Compound Optimization
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SAR Insights: Electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring enhance anticonvulsant activity .
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Prodrug Potential: Acetylation of the amide NH improves blood-brain barrier penetration .
Synthetic Intermediates
This compound serves as a precursor for:
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